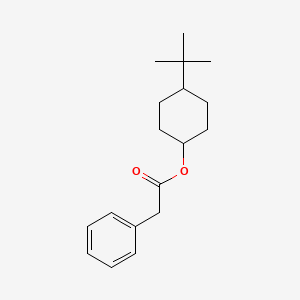

4-tert-Butylcyclohexyl phenylacetate

Description

Historical Perspectives and Evolution of Ester Chemistry in Academic Research

The term "ester" was first introduced in the mid-19th century by the German chemist Leopold Gmelin. britannica.comstackexchange.com It was likely derived from "Essigäther," the German name for acetic ether (ethyl acetate), reflecting the volatile and often fragrant nature of these compounds. stackexchange.com The foundational method for ester synthesis, known as Fischer esterification, involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. wikipedia.orgorgoreview.com This classic, reversible reaction remains a cornerstone of organic chemistry. wikipedia.org

Over the decades, research has evolved from these initial discoveries to address the limitations of classical methods, such as the need to overcome equilibrium constraints. wikipedia.orgresearchgate.net The evolution of ester chemistry has been marked by the development of numerous alternative synthetic routes. These include reactions of alcohols with more reactive carboxylic acid derivatives like acyl chlorides and acid anhydrides, which proceed irreversibly. wikipedia.orgorgoreview.com This progression reflects a continuous drive for greater efficiency, milder reaction conditions, and broader applicability in synthesizing complex molecules. researchgate.net

Foundational Principles of Cyclohexyl and Phenylacetate (B1230308) Organic Structures

The structure of 4-tert-butylcyclohexyl phenylacetate is composed of two primary moieties: a substituted cyclohexyl group derived from an alcohol and a phenylacetate group from a carboxylic acid.

Cyclohexyl Structure: The cyclohexane (B81311) ring (C₆H₁₂) is a non-planar cycloalkane that predominantly adopts a three-dimensional "chair" conformation to minimize angular and torsional strain. geeksforgeeks.orgwikipedia.org This chair conformation is the most stable arrangement, with hydrogen atoms positioned in either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. wikipedia.orgyoutube.com When a bulky substituent like a tert-butyl group is present, it preferentially occupies an equatorial position to avoid steric hindrance, effectively "locking" the ring in a specific conformation. wikipedia.org The 4-tert-butylcyclohexanol (B146172) precursor exists as cis and trans isomers, which influences the properties of the final ester product. chemicalbook.com

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₂ geeksforgeeks.org |

| Molar Mass | 84.16 g/mol geeksforgeeks.org |

| Boiling Point | 80.7°C geeksforgeeks.org |

| Melting Point | 6.55°C geeksforgeeks.org |

| Density | 0.779 g/cm³ geeksforgeeks.org |

Phenylacetate Structure: The phenylacetate portion is derived from phenylacetic acid (C₈H₈O₂), a carboxylic acid comprising a phenyl group attached to a methylene (B1212753) (-CH₂) and a carboxyl (-COOH) group. wikipedia.orgnih.gov It is a white solid with a characteristic honey-like odor. wikipedia.org As an active auxin, it is found naturally in fruits and is also used in the production of perfumes and pharmaceuticals. wikipedia.org The presence of the benzene (B151609) ring and the carboxylic acid functional group are key to its reactivity and the properties of its ester derivatives. atamanchemicals.com

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈O₂ wikipedia.org |

| Molar Mass | 136.15 g/mol wikipedia.org |

| Boiling Point | 265.5°C wikipedia.org |

| Melting Point | 76-77°C wikipedia.org |

| Acidity (pKa) | 4.31 wikipedia.org |

Interdisciplinary Significance within Organic Chemistry and Related Fields

Esters are of paramount importance across a wide range of scientific and industrial fields due to their diverse properties. solubilityofthings.comteachy.ai The ester functional group is a key structural feature in many biologically and commercially significant molecules.

Flavors and Fragrances: Many low molecular weight esters possess pleasant, fruity odors, making them essential components in the food, cosmetic, and perfume industries. steme.orgbritannica.com Compounds like 4-tert-butylcyclohexyl acetate (B1210297), a related ester, are used extensively in soap perfumes for their woody and floral scents. chemicalbook.com

Materials Science: Polyesters, polymers linked by ester moieties, are among the most important plastics. britannica.comwikipedia.org Examples include polyethylene (B3416737) terephthalate (B1205515) (PET), used for bottles and fibers, and polymethyl methacrylate, used as a glass substitute. britannica.com

Biological and Medicinal Chemistry: Fats and oils are naturally occurring triesters of glycerol (B35011) and fatty acids. britannica.comwikipedia.org Phosphate esters form the backbone of DNA molecules. wikipedia.org Many pharmaceuticals are esters; for example, aspirin (B1665792) is an ester of salicylic (B10762653) acid, and methyl salicylate (B1505791) is used for its wintergreen scent and therapeutic properties. ebsco.com

Industrial Solvents: Esters like ethyl acetate and butyl acetate are produced on a large scale for use as high-grade solvents for lacquers, paints, and resins. britannica.comwikipedia.org

The study and synthesis of specific esters like this compound contribute to this broad interdisciplinary landscape, particularly within the specialized field of fragrance chemistry.

Properties

CAS No. |

57663-68-0 |

|---|---|

Molecular Formula |

C18H26O2 |

Molecular Weight |

274.4 g/mol |

IUPAC Name |

(4-tert-butylcyclohexyl) 2-phenylacetate |

InChI |

InChI=1S/C18H26O2/c1-18(2,3)15-9-11-16(12-10-15)20-17(19)13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3 |

InChI Key |

BIJPZGIOMHKTGP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)OC(=O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 4 Tert Butylcyclohexyl Phenylacetate

Chemo- and Regioselective Synthesis Pathways

The synthesis of 4-tert-butylcyclohexyl phenylacetate (B1230308) is centered on the formation of an ester bond between 4-tert-butylcyclohexanol (B146172) and phenylacetic acid. The primary challenge in its synthesis lies in achieving high chemo- and regioselectivity, ensuring that the reaction occurs specifically at the desired functional groups without unintended side reactions. This requires careful optimization of reaction conditions and catalyst selection.

The principal method for synthesizing 4-tert-butylcyclohexyl phenylacetate is the esterification of 4-tert-butylcyclohexanol with phenylacetic acid. To drive the reaction equilibrium towards the product and achieve high yields, various parameters are optimized. Key factors influencing the reaction's efficiency include the molar ratio of reactants, the amount and type of catalyst, reaction time, and temperature. nih.govresearchgate.net

One critical parameter is the molar ratio of the alcohol to the carboxylic acid. Using an excess of one reactant, typically the alcohol, can shift the equilibrium to favor ester formation. researchgate.net Similarly, the amount of catalyst used directly impacts the reaction rate; an increase in catalyst amount generally increases the product yield up to an optimal point, beyond which the effect may plateau. nih.gov Reaction time is also crucial, with yields increasing over time until equilibrium is reached, after which prolonged reaction times may not offer significant benefits. nih.gov

Interactive Table: Effect of Reaction Parameters on Phenylacetate Esterification Yield

This table compiles representative data from studies on phenylacetic acid esterification to illustrate general principles.

| Parameter Varied | Condition A | Yield (%) | Condition B | Yield (%) | Condition C | Yield (%) |

| Alcohol:Acid Molar Ratio | 1:1 | ~55% | 3:1 | ~65% | 5:1 | ~71% |

| Catalyst Amount (wt%) | 5% | ~60% | 10% | ~80% | 15% | ~78% |

| Temperature (°C) | 80 | ~65% | 110 | ~80% | 150 | ~55% |

Note: Yields are illustrative and depend on the specific alcohol, catalyst, and solvent system used. Data is conceptualized from findings in similar esterification reactions. researchgate.netmdpi.com

The 4-tert-butylcyclohexyl group exists as two geometric isomers: cis and trans. The bulky tert-butyl group effectively "locks" the conformation of the cyclohexane (B81311) ring, placing itself in the equatorial position to minimize steric strain. This results in two distinct, stable isomers of 4-tert-butylcyclohexanol: one with the hydroxyl group in the axial position (cis) and one with it in the equatorial position (trans).

Stereochemical control in the synthesis of this compound is primarily achieved by selecting the desired isomer of the starting alcohol, 4-tert-butylcyclohexanol. The esterification reaction itself is not typically expected to alter the stereochemistry at the C1 position of the cyclohexyl ring. Therefore, the stereochemistry of the final ester product directly corresponds to that of the alcohol precursor. Using pure cis-4-tert-butylcyclohexanol will yield the cis-ester, while the trans-alcohol will produce the trans-ester.

Traditional esterification often relies on homogeneous mineral acids like sulfuric acid, which can be corrosive and difficult to separate from the reaction mixture. researchgate.net Modern synthetic efforts focus on developing heterogeneous and more environmentally benign catalytic systems that offer high yield, selectivity, and reusability. gcsu.edu

Heterogeneous Acid Catalysts: Solid acid catalysts such as Amberlyst-15 have proven effective for phenylacetate synthesis, offering high yields (around 80%) under optimized conditions. researchgate.net These catalysts are easily recovered by filtration, simplifying the purification process and allowing for their reuse, which aligns with the principles of green chemistry. gcsu.edu

Nanoclay Catalysts: Modified montmorillonite (B579905) nanoclays, particularly those exchanged with metal cations like Al³⁺, have emerged as highly active and eco-friendly catalysts for the esterification of phenylacetic acid. nih.govnih.gov These materials provide a large surface area and acidic sites that facilitate the reaction. nih.gov Studies on the esterification of phenylacetic acid with p-cresol (B1678582) showed that Al³⁺-montmorillonite was the most active among several tested metal-exchanged clays. nih.gov The catalyst's efficiency is dependent on the amount used, with yields increasing as the number of available acid sites increases. nih.gov

Enzymatic Catalysis: Lipases, such as the commercial immobilized lipase (B570770) Novozym 435, offer a highly selective and mild alternative for ester synthesis. mdpi.com Enzymatic catalysis operates under milder temperature conditions, which can prevent side reactions. In the synthesis of a similar ester, phenethyl formate, optimization of enzyme concentration, reactant molar ratio, and temperature led to conversion yields exceeding 95%. mdpi.com A key advantage of immobilized enzymes is their excellent reusability over numerous reaction cycles. mdpi.com

Interactive Table: Comparison of Catalytic Systems for Phenylacetate Esterification

| Catalyst Type | Example | Typical Yield | Advantages | Disadvantages |

|---|---|---|---|---|

| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Variable | Low Cost | Corrosive, difficult to separate |

| Heterogeneous Acid | Amberlyst-15 | ~80% researchgate.net | Reusable, easy separation gcsu.edu | May require higher temperatures |

| Nanoclay | Al³⁺-montmorillonite | High nih.govnih.gov | Eco-friendly, reusable, high activity nih.gov | Catalyst preparation required |

| Enzymatic | Novozym 435 | >95% (conversion) mdpi.com | High selectivity, mild conditions, reusable mdpi.com | Higher cost, sensitive to conditions |

Post-Synthetic Modifications and Derivatization Strategies

Post-synthetic modification (PSM) refers to the chemical transformation of a molecule after its initial synthesis. rsc.org This approach allows for the introduction of new functional groups or the alteration of existing ones to create derivatives with different properties.

The phenylacetate portion of the molecule offers several sites for chemical transformation.

Aromatic Ring Functionalization: The phenyl ring can undergo electrophilic aromatic substitution reactions. For instance, nitration or halogenation would introduce nitro or halide groups onto the ring, respectively. The position of substitution (ortho, meta, para) would be directed by the acetyl group.

Ester Group Transformations: The ester linkage can be cleaved via hydrolysis (saponification) with a base to regenerate 4-tert-butylcyclohexanol and phenylacetic acid. It can also undergo transesterification with a different alcohol in the presence of a suitable catalyst.

Pyrolysis: The thermal decomposition (pyrolysis) of phenyl acetate (B1210297) has been shown to produce phenol (B47542) and ketene (B1206846) through a concerted reaction mechanism, suggesting a potential transformation pathway under high-temperature conditions. rsc.org

Biochemical Transformations: Studies on the bacterial catabolism of phenylacetate show that the pathway can involve the enzymatic conversion of phenylacetyl-CoA to a ring 1,2-epoxide by a monooxygenase. nih.govmdpi.com This indicates that the aromatic ring is susceptible to biological oxidation.

The tert-butylcyclohexyl scaffold consists of a saturated aliphatic ring system, which is generally less reactive than the aromatic phenylacetate moiety. The C-H bonds of the cyclohexane ring are strong and unactivated, making selective functionalization challenging without disrupting the core structure.

Direct functionalization of the saturated scaffold would likely require harsh reaction conditions, such as those involving free radicals, which often lack selectivity and could lead to a mixture of products. A more viable strategy for producing derivatives with a modified cyclohexyl ring is to use a pre-functionalized 4-tert-butylcyclohexanol starting material before conducting the esterification reaction. This pre-synthesis approach offers superior control over the position and type of functionalization on the cyclohexyl scaffold.

Sustainable and Green Chemistry Approaches in this compound Synthesis

The synthesis of esters, including this compound, has traditionally relied on methods that often involve harsh conditions and generate significant chemical waste. In response to growing environmental concerns and stricter regulations, the chemical industry is increasingly adopting principles of green chemistry. These principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. For the production of this compound, this involves a focus on developing cleaner catalytic systems, utilizing environmentally benign solvents, and designing processes with high atom economy to minimize waste.

Solvent-Free and Neoteric Solvent Methodologies

A primary focus of green chemistry is the reduction or replacement of volatile organic compounds (VOCs) traditionally used as solvents in chemical reactions. jddhs.com These solvents contribute to air pollution and often pose health and safety risks. jddhs.com In the context of esterification, innovative approaches either eliminate the solvent entirely or replace it with greener alternatives known as neoteric solvents.

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions represent an ideal green chemistry approach by completely eliminating the solvent from the reaction medium. cmu.edu These reactions are often facilitated by grinding the reactants together, sometimes with a catalytic amount of a solid acid, in a process known as mechanochemistry. researchgate.net This technique can lead to significant rate enhancements and is particularly suited for producing esters where the reactants have suitable melting points. For the synthesis of this compound, a solvent-free approach would involve mixing 4-tert-butylcyclohexanol, phenylacetic acid, and a solid acid catalyst and heating the mixture above the melting points of the reactants to create a liquid reaction phase without the need for an additional solvent.

Neoteric Solvents: Neoteric solvents are a class of novel solvents with unique properties that make them environmentally superior to traditional organic solvents. The most prominent examples used in esterification are ionic liquids and deep eutectic solvents.

Ionic Liquids (ILs): Ionic liquids are salts that are liquid at or near room temperature. They are regarded as green solvents due to their negligible vapor pressure, which prevents their emission into the atmosphere. acs.orgresearchinschools.org Many ILs are also thermally stable and can be designed to be immiscible with the ester product, allowing for easy separation and recycling of the solvent/catalyst system. researchinschools.org For ester synthesis, Brønsted acidic ionic liquids are particularly useful as they can function as both the solvent and the catalyst, simplifying the process. acs.orgnih.govajast.net The use of ILs can also facilitate the removal of water produced during the esterification, driving the reaction equilibrium towards the product. acs.orgajast.net

Deep Eutectic Solvents (DESs): DESs are mixtures of two or more compounds that, when combined in a specific molar ratio, form a eutectic with a melting point much lower than that of the individual components. tandfonline.com They share many of the beneficial properties of ionic liquids, such as low volatility and high thermal stability, but are often cheaper, less toxic, and more biodegradable. tandfonline.comresearchgate.net In some esterification processes, the reactants themselves (the alcohol and carboxylic acid) can form a DES, creating a system where the solvent is also the substrate. researchgate.netacs.org Alternatively, a DES, such as a mixture of choline (B1196258) chloride and urea, can serve as an effective reaction medium and promoter for the synthesis. rsc.org

The table below summarizes findings from studies on esterification using various neoteric solvents, demonstrating their potential applicability for the synthesis of this compound.

| Solvent System | Reactants | Catalyst | Temperature (°C) | Yield (%) | Reference |

| Ionic Liquid | Acetic Acid + Butanol | Brønsted Acidic IL | 110 | 88-95 | acs.org |

| Ionic Liquid | Methoxyacetic Acid + Benzyl (B1604629) Alcohol | p-TSA | N/A | Rate Dependent on IL Basicity | acs.org |

| Ionic Liquid | Butyric Acid + Benzyl Alcohol | Acidic IL | N/A | High Conversion | ajast.net |

| Deep Eutectic Solvent | Carboxylic Acids | DES acts as catalyst | 140 | Moderate to Good | tandfonline.com |

| Deep Eutectic Solvent | rac-Menthol + Lauric Acid | Candida rugosa lipase | Room Temp. | up to 44% | acs.org |

Atom Economy and Waste Minimization in Ester Production

Beyond the choice of solvent, a core principle of green chemistry is maximizing the efficiency of a chemical reaction, which is quantitatively measured by the concept of atom economy. rsc.org Furthermore, a holistic approach to waste minimization involves optimizing the entire production process, from catalyst selection to byproduct management. visserssales.com

Atom Economy: Atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired final product. primescholars.comjocpr.com The classic Fischer esterification of 4-tert-butylcyclohexanol with phenylacetic acid is a condensation reaction that produces the desired ester and one molecule of water as a byproduct.

The atom economy is calculated as: Atom Economy (%) = (Molecular Mass of Desired Product / Sum of Molecular Masses of All Reactants) x 100

For the synthesis of this compound:

Reactants: 4-tert-butylcyclohexanol (C₁₀H₂₀O, MW = 156.27 g/mol ) + Phenylacetic acid (C₈H₈O₂, MW = 136.15 g/mol )

Desired Product: this compound (C₁₈H₂₆O₂, MW = 274.40 g/mol )

Atom Economy = [274.40 / (156.27 + 136.15)] x 100 ≈ 93.8%

The table below compares the theoretical atom economy of different synthetic pathways.

| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Direct Esterification | 4-tert-butylcyclohexanol + Phenylacetic acid | This compound | H₂O | 93.8% |

| Acyl Chloride Route | 4-tert-butylcyclohexanol + Phenylacetyl chloride | This compound | HCl | 88.2% |

Waste Minimization Strategies: Achieving a green and sustainable process requires minimizing waste at every stage. prismcalibration.com

Catalyst Selection: Traditional homogeneous acid catalysts like sulfuric acid are effective but lead to significant waste streams due to corrosion, difficult separation, and the need for neutralization, which generates salts as waste. researchinschools.orgmdpi.com A key strategy for waste minimization is the use of heterogeneous solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), zeolites, or sulfated zirconia. mdpi.comresearchgate.netcsic.es These catalysts are easily separated from the reaction mixture by simple filtration, can be regenerated and reused multiple times, and reduce the generation of corrosive and aqueous waste. mdpi.com

Process Optimization: Applying principles of lean manufacturing can identify and eliminate sources of waste in the production process. researchgate.net This includes optimizing reaction conditions (temperature, pressure, reactant molar ratios) to maximize yield and selectivity, thereby minimizing the amount of unreacted starting materials and the formation of unwanted side products that must be separated and disposed of. prismcalibration.com

Byproduct Removal: In the direct esterification of 4-tert-butylcyclohexanol, the only byproduct is water. Efficient removal of this water from the reaction mixture shifts the equilibrium towards the formation of the ester, increasing the conversion rate. This reduces the need to use a large excess of one reactant to achieve high yields, which in turn minimizes the amount of unreacted material that needs to be recovered or disposed of. ajast.net

By integrating these sustainable and green chemistry approaches, the synthesis of this compound can be made more environmentally benign and economically competitive.

Advanced Spectroscopic and Structural Elucidation of 4 Tert Butylcyclohexyl Phenylacetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy is a cornerstone technique for the conformational analysis of 4-tert-Butylcyclohexyl phenylacetate (B1230308) in solution. The large tert-butyl group acts as a conformational anchor, predominantly locking the cyclohexane (B81311) ring into a chair conformation with the tert-butyl group in the sterically favorable equatorial position. This conformational preference significantly influences the chemical environment, and thus the NMR signals, of the protons and carbons within the cyclohexyl ring, allowing for detailed structural assignment of both cis and trans isomers.

In the trans isomer, both the tert-butyl group and the phenylacetate substituent occupy equatorial positions. Conversely, in the cis isomer, the tert-butyl group is equatorial while the phenylacetate group is forced into an axial position. This stereochemical difference results in distinct chemical shifts and coupling constants, particularly for the proton at the C1 position (H-1), which is directly attached to the ester oxygen. The H-1 proton in the cis (axial) isomer typically appears at a different chemical shift compared to the H-1 proton in the trans (equatorial) isomer due to differing anisotropic effects from the surrounding bonds. Low-temperature NMR studies can be employed to "freeze out" conformational exchange, providing clearer spectra for each distinct conformer. bohrium.comresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for trans-4-tert-Butylcyclohexyl Phenylacetate Predicted values are based on standard chemical shift increments for analogous structures.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Cyclohexyl Ring | ||

| C1-H | ~4.7 (tt) | ~74.5 |

| C2,6-H (ax) | ~1.2 | ~31.5 |

| C2,6-H (eq) | ~2.0 | ~31.5 |

| C3,5-H (ax) | ~1.1 | ~25.5 |

| C3,5-H (eq) | ~1.8 | ~25.5 |

| C4-H | ~1.0 | ~32.0 |

| tert-Butyl Group | ||

| -C(CH₃)₃ | ~0.85 (s) | ~27.5 |

| -C(CH₃)₃ | ~34.0 | |

| Phenylacetate Group | ||

| Ph-H (ortho) | ~7.3 (d) | ~129.5 |

| Ph-H (meta) | ~7.4 (t) | ~129.0 |

| Ph-H (para) | ~7.3 (t) | ~128.5 |

| Ph-C (ipso) | - | ~134.0 |

| -CH₂- | ~3.6 (s) | ~41.5 |

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex proton and carbon signals of 4-tert-Butylcyclohexyl phenylacetate and confirming its structural connectivity.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY spectrum would reveal the scalar coupling network within the molecule. It would clearly show correlations between adjacent protons on the cyclohexane ring (e.g., H-1 coupling with H-2 and H-6) and within the phenyl ring (ortho, meta, and para couplings), confirming the integrity of these spin systems.

Heteronuclear Single Quantum Coherence (HSQC): This ¹H-¹³C correlation experiment links each proton to its directly attached carbon atom. It is essential for assigning the carbon signals of the cyclohexane ring and distinguishing between the various aromatic carbons based on their attached proton's chemical shift.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds), which is critical for piecing together the molecular fragments. Key correlations would be expected from the protons of the methylene (B1212753) bridge (-CH₂-) in the phenylacetate group to the carbonyl carbon and the ipso-carbon of the phenyl ring. Furthermore, a crucial correlation from the H-1 proton of the cyclohexyl ring to the ester carbonyl carbon would definitively confirm the ester linkage between the two main moieties.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space, providing powerful insights into the molecule's stereochemistry and preferred conformation. For the cis isomer, a strong NOE would be expected between the axial H-1 proton and the other axial protons at the C-3 and C-5 positions. For the trans isomer, the equatorial H-1 would show NOEs to the adjacent axial and equatorial protons at C-2 and C-6.

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) spectroscopy provides structural information on materials in their solid phase, which is inaccessible by solution NMR. This technique is highly sensitive to the local electronic environment and can distinguish between different physical forms of this compound.

In a crystalline form, where molecules are arranged in a highly ordered, repeating lattice, ssNMR spectra typically exhibit sharp, well-resolved peaks. This is because all molecules in the crystal have a nearly identical conformation and orientation relative to the external magnetic field. In contrast, an amorphous form lacks long-range order, resulting in a distribution of molecular conformations and orientations. This disorder leads to a broadening of the peaks in the ssNMR spectrum. Therefore, ssNMR can be used to identify whether a sample is crystalline, amorphous, or a mixture of both. Furthermore, the technique can detect polymorphism—the existence of multiple crystalline forms—as each distinct crystal packing arrangement would give rise to a unique ssNMR spectrum.

Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to deduce its structure by analyzing the fragmentation patterns that result from ionization. Electron ionization (EI) is a common method that imparts significant energy, leading to predictable bond cleavages.

The molecular ion peak (M⁺) would correspond to the exact molecular mass of the compound. The fragmentation of this compound is expected to proceed through several characteristic pathways, primarily involving the cleavage of the ester bond and fragmentation of the alkyl and aromatic moieties.

Plausible Fragmentation Pathways:

Loss of the Phenylacetyl Group: Cleavage of the C-O ester bond can result in the formation of a 4-tert-butylcyclohexyl cation.

Loss of the 4-tert-Butylcyclohexene: A common pathway for cyclohexyl esters is the elimination of the corresponding alkene, leading to the formation of protonated phenylacetic acid.

Formation of a Tropylium (B1234903) Ion: The phenylacetyl fragment may lose a ketene (B1206846) molecule (CH₂=C=O) to form a benzyl (B1604629) radical, which can rearrange to the highly stable tropylium cation at m/z 91.

Fragmentation of the tert-Butyl Group: The molecular ion or larger fragments can undergo cleavage within the tert-butyl group, typically involving the loss of a methyl radical (•CH₃) or isobutylene.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula |

|---|---|---|

| 274 | Molecular Ion [M]⁺ | C₁₈H₂₆O₂ |

| 259 | [M - CH₃]⁺ | C₁₇H₂₃O₂ |

| 139 | [4-tert-butylcyclohexyl]⁺ | C₁₀H₁₉ |

| 136 | [Phenylacetic acid]⁺ | C₈H₈O₂ |

| 118 | [M - Phenylacetic acid]⁺ | C₈H₁₄ |

| 91 | [Tropylium ion]⁺ | C₇H₇ |

Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights

Tandem mass spectrometry (MS/MS) offers a more detailed view of the fragmentation mechanisms. researchgate.net In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion at m/z 274) is selected and isolated. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart into product ions. By analyzing the resulting spectrum of product ions, the fragmentation pathways can be mapped out sequentially. For instance, selecting the m/z 274 ion and observing the formation of m/z 139 and m/z 136 would confirm the primary cleavage pathways around the ester linkage. This method allows for the establishment of parent-daughter relationships between ions, providing strong evidence for the proposed molecular structure. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of the parent molecule and its fragments. HRMS instruments can measure mass-to-charge ratios to a very high degree of precision (typically to four or five decimal places). This accuracy allows for the calculation of an unambiguous elemental formula for each observed ion. For example, HRMS could easily distinguish between the tropylium ion (C₇H₇⁺, exact mass 91.05478) and a potential isobaric fragment like C₆H₃O⁺ (exact mass 91.01839). This capability is invaluable for validating the proposed structure and fragmentation pathways, leaving no ambiguity as to the identity of the observed ions. nih.gov

X-ray Crystallography for Absolute Configuration and Crystal Packing Phenomena

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid crystalline sample. nih.gov If a single crystal of sufficient quality can be grown, this technique can provide an atomic-resolution structure of this compound.

The analysis would yield a wealth of structural information, including:

Unambiguous Stereochemistry: It would definitively confirm the relative configuration of the substituents on the cyclohexane ring, distinguishing absolutely between the cis and trans isomers.

Conformational Details: The exact conformation of the molecule in the solid state would be revealed, including the precise chair conformation of the cyclohexane ring and the torsion angles defining the orientation of the phenylacetate group.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be obtained, providing insight into the molecular geometry.

Crystal Packing: The analysis reveals how individual molecules are arranged within the crystal lattice. This includes the identification of any intermolecular interactions, such as van der Waals forces or C-H···π interactions, that stabilize the crystal structure.

While this compound is not chiral and therefore does not have an absolute configuration, X-ray crystallography remains the gold standard for verifying its relative stereochemistry and solid-state conformation. nih.gov The data obtained from such an experiment would be presented in a standardized format, as shown in the hypothetical table below.

Table 3: Hypothetical Crystallographic Data for trans-4-tert-Butylcyclohexyl Phenylacetate

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₈H₂₆O₂ |

| Formula Weight | 274.40 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.15 |

| b (Å) | 15.23 |

| c (Å) | 12.08 |

| β (°) | 98.5 |

| Volume (ų) | 1845.7 |

| Z (molecules/unit cell) | 4 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

The vibrational spectrum of this compound is dominated by the characteristic absorptions of its constituent parts. The ester group gives rise to one of the most intense and readily identifiable bands in the FT-IR spectrum. The C=O stretching vibration is expected to appear in the region of 1740-1760 cm⁻¹, a range typical for phenyl acetate (B1210297) esters. For instance, the C=O stretch in p-cresyl phenylacetate is observed at 1742 cm⁻¹. nih.gov This band is often strong in the FT-IR spectrum and of medium intensity in the Raman spectrum. The C-O stretching vibrations of the ester group are also key identifiers and typically manifest as two distinct bands. The (C=O)-O-C stretching is expected in the 1200-1300 cm⁻¹ region, while the O-C-C (cyclohexyl) stretching will likely appear in the 1000-1100 cm⁻¹ range. In p-cresyl phenylacetate, a C-O stretching vibration is noted at 1506 cm⁻¹, though this may be coupled with aromatic ring vibrations. nih.gov

The phenyl group introduces a set of characteristic vibrations. The aromatic C-H stretching vibrations are anticipated to occur above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ range. These bands are generally of weak to medium intensity. The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region. Phenyl rings typically show a pair of bands around 1600 cm⁻¹ and 1500 cm⁻¹. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern of the ring, are expected in the 690-900 cm⁻¹ region. For a monosubstituted benzene (B151609) ring, strong absorptions are typically observed around 750 cm⁻¹ and 700 cm⁻¹.

The 4-tert-butylcyclohexyl moiety contributes a number of aliphatic C-H stretching and bending vibrations. The C-H stretching vibrations of the cyclohexane ring and the tert-butyl group are expected to appear just below 3000 cm⁻¹, in the 2850-2970 cm⁻¹ range. These are typically strong and sharp bands in both FT-IR and Raman spectra. The presence of the bulky tert-butyl group is expected to give rise to characteristic bending vibrations, including a prominent umbrella mode around 1365 cm⁻¹. The cyclohexane ring itself has a series of complex skeletal vibrations (C-C stretching and CH₂ bending, wagging, and twisting modes) that appear throughout the fingerprint region (below 1500 cm⁻¹). For example, in 1,2-cyclohexanedione, C-C stretching vibrations are assigned to several bands between 1081 cm⁻¹ and 1250 cm⁻¹. asianpubs.org

Intermolecular interactions in the condensed phase can influence vibrational frequencies. In a molecule like this compound, dipole-dipole interactions arising from the polar ester group are expected. These interactions can lead to slight shifts in the C=O stretching frequency and band broadening compared to the gas phase. Hydrogen bonding is not a significant intermolecular force for this molecule, as it lacks hydrogen bond donors. However, weak C-H···O interactions may occur, potentially causing subtle shifts in the C-H and C=O vibrational modes. The bulky tert-butyl group may sterically hinder close packing of the molecules, which could influence the nature and extent of intermolecular forces, a phenomenon that could be probed by comparing spectra in different phases or solvents.

The complementarity of FT-IR and Raman spectroscopy is particularly useful in the analysis of this compound. While the C=O stretch is strong in the IR, the aromatic ring vibrations are often more prominent in the Raman spectrum. Symmetrical vibrations, such as the ring breathing mode of the phenyl group (around 1000 cm⁻¹), are typically strong in Raman and weak in IR. Therefore, a combined analysis provides a more complete vibrational assignment.

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |

| Phenyl | C-H stretch | 3100 - 3030 | FT-IR (weak-medium), Raman (medium) |

| Cyclohexyl & tert-Butyl | C-H stretch | 2970 - 2850 | FT-IR (strong), Raman (strong) |

| Ester | C=O stretch | 1760 - 1740 | FT-IR (strong), Raman (medium) |

| Phenyl | C=C stretch | 1600 - 1450 | FT-IR (medium), Raman (strong) |

| Cyclohexyl & tert-Butyl | CH₂/CH₃ bend | 1470 - 1365 | FT-IR (medium), Raman (medium) |

| Ester | (C=O)-O-C stretch | 1300 - 1200 | FT-IR (strong), Raman (weak) |

| Ester | O-C-C (cyclohexyl) stretch | 1100 - 1000 | FT-IR (strong), Raman (weak) |

| Phenyl | C-H out-of-plane bend | 900 - 690 | FT-IR (strong), Raman (weak) |

Chemical Reactivity and Mechanistic Investigations of 4 Tert Butylcyclohexyl Phenylacetate

Hydrolysis and Transesterification Kinetics and Mechanisms

The ester linkage in 4-tert-butylcyclohexyl phenylacetate (B1230308) is the primary site for hydrolytic and transesterification reactions. The kinetics and mechanisms of these transformations are influenced by the steric hindrance imposed by the bulky tert-butyl group on the cyclohexyl ring and the electronic properties of the phenylacetate group.

Acid-Catalyzed and Base-Catalyzed Hydrolysis

The hydrolysis of 4-tert-butylcyclohexyl phenylacetate to 4-tert-butylcyclohexanol (B146172) and phenylacetic acid can be achieved under both acidic and basic conditions. The mechanisms, however, differ significantly.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of 4-tert-butylcyclohexanol yields the protonated phenylacetic acid, which then loses a proton to give the final carboxylic acid product. The entire process is a series of equilibrium steps chemistrysteps.com.

Due to the presence of the bulky 4-tert-butylcyclohexyl group, which is a secondary alcohol derivative, the reaction proceeds via the standard AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). However, steric hindrance from the cyclohexyl ring can slow the rate of nucleophilic attack and the formation of the tetrahedral intermediate compared to less hindered esters arkat-usa.orgresearchgate.net. The reaction can be pushed to completion by using a large excess of water chemistrysteps.com.

Studies on sterically hindered esters have shown that saponification can be challenging under standard aqueous conditions. However, non-aqueous solvent systems, such as NaOH in a methanol/dichloromethane mixture, have been shown to efficiently hydrolyze even very hindered esters at room temperature. In these systems, the "naked" or poorly solvated hydroxide (B78521) anions are more potent nucleophiles, readily attacking the sterically hindered carbonyl carbon arkat-usa.orgresearchgate.net.

The relative rates of hydrolysis are significantly influenced by the steric and electronic effects of the substituents. The electron-withdrawing nature of the phenyl group in the phenylacetate moiety enhances the electrophilicity of the carbonyl carbon, promoting nucleophilic attack chemrxiv.org. However, the bulky 4-tert-butylcyclohexyl group provides significant steric hindrance, which tends to decrease the reaction rate arkat-usa.orgresearchgate.net.

Enzymatic and Biocatalytic Transesterification Pathways

Biocatalysis, particularly using lipases, offers a highly selective and environmentally benign route for the synthesis and transesterification of esters like this compound. Lipases are hydrolases that can function in non-aqueous environments to catalyze esterification and transesterification reactions nih.gov.

The synthesis of the structurally related fragrance, 4-(tert-butyl)cyclohexyl acetate (B1210297), has been successfully achieved using enzymatic methods. Specifically, Candida antarctica lipase (B570770) A (CALA) has been employed for the acetylation of cis-4-(tert-butyl)cyclohexanol mdpi.com. This demonstrates the feasibility of using lipases to overcome the steric hindrance of the 4-tert-butylcyclohexyl group. The transesterification to form this compound could similarly be achieved using a suitable phenylacetate ester (e.g., methyl phenylacetate or ethyl phenylacetate) as the acyl donor.

The general mechanism for lipase-catalyzed transesterification follows a Ping-Pong Bi-Bi kinetic model nih.gov. It involves the formation of a covalent acyl-enzyme intermediate. First, the acyl donor (phenylacetate ester) binds to the active site of the lipase, and the serine residue in the catalytic triad (B1167595) attacks the carbonyl carbon, releasing the alcohol part of the acyl donor. Subsequently, the 4-tert-butylcyclohexanol molecule enters the active site and attacks the acyl-enzyme intermediate, forming the final product, this compound, and regenerating the free enzyme.

Enzymatic transesterification is influenced by several factors, including the choice of enzyme, solvent, temperature, and acyl donor rsc.orgbcrec.id. For sterically hindered alcohols, the choice of enzyme is critical. Lipases like Novozym 435 (immobilized Candida antarctica lipase B) have shown high activity for a range of bulky substrates researchgate.net. Nonpolar solvents such as hexane (B92381) or heptane (B126788) are often preferred as they minimize enzyme denaturation and favor the synthesis reaction over hydrolysis researchgate.net.

Table 1: Biocatalytic Acetylation of 4-(tert-butyl)cyclohexanol This table is based on data for the synthesis of the acetate analogue, which serves as a model for the phenylacetate derivative.

| Enzyme Catalyst | Acyl Donor | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Reference |

| Candida antarctica A (CALA) | Vinyl Acetate | MTBE | 30 | 18 | High | mdpi.com |

| Novozym 435 | Methyl Acrylate | Heptane | - | - | Moderate | researchgate.net |

Oxidation and Reduction Chemistry of Phenylacetate and Cyclohexyl Moieties

The chemical reactivity of this compound towards oxidation and reduction is dictated by the distinct functionalities present in its two core moieties: the saturated carbocyclic ring and the aromatic ester group.

Selective Oxidation Methodologies and By-product Formation

Selective oxidation of this compound can target either the cyclohexyl ring or the phenylacetate moiety, depending on the reagents and conditions employed.

Oxidation of the Cyclohexyl Moiety: The tertiary C-H bond at the 1-position of the cyclohexane (B81311) ring (bearing the tert-butyl group) and the C-H bond at the 4-position (bearing the ester linkage) are potential sites for oxidation. However, oxidation of saturated hydrocarbons typically requires strong oxidizing agents and harsh conditions. Catalytic systems involving transition metals can facilitate oxidation under milder conditions. For instance, cobalt-based heterogeneous catalysts have been developed for the aerobic oxidation of alcohols, which could potentially be adapted for C-H oxidation nih.gov.

A more likely outcome of strong oxidation would be the cleavage of the ester followed by oxidation of the resulting 4-tert-butylcyclohexanol to 4-tert-butylcyclohexanone (B146137). This ketone is a common industrial intermediate and its formation is well-documented mdpi.com. By-products could arise from further oxidation, including ring-opening to form dicarboxylic acids.

Oxidation of the Phenylacetate Moiety: The phenylacetate portion of the molecule is susceptible to oxidation at the benzylic position (the CH₂ group adjacent to the phenyl ring). Reagents like potassium permanganate (B83412) (KMnO₄) or chromium-based oxidants can oxidize the benzylic carbon. Depending on the reaction's severity, this could lead to the formation of a benzoic acid derivative after cleavage of the C-C bond, or potentially a ketone if the ester linkage remains intact.

Oxidative cleavage of the aromatic ring itself requires very harsh conditions (e.g., ozonolysis) and is generally not a selective transformation for this type of molecule.

Chemoselective Reduction Strategies

Chemoselective reduction of this compound primarily targets the ester functional group, as the aromatic ring and the cycloalkane are much less reactive towards common reducing agents.

The most common reduction of an ester yields two alcohol molecules. In this case, reduction would cleave the ester bond to produce 4-tert-butylcyclohexanol and 2-phenylethanol. This transformation can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄).

More selective and milder methods have been developed for the reduction of esters. For instance, sodium borohydride (B1222165) (NaBH₄), which is typically unreactive with esters, can be activated by catalysts. Cobalt(II) chloride (CoCl₂) has been shown to effectively catalyze the chemoselective reduction of phenyl esters to their corresponding alcohols using NaBH₄ under ambient conditions researchgate.net. This method offers a practical advantage as it avoids the highly reactive and hazardous nature of LiAlH₄. Another approach involves the activation of the corresponding carboxylic acid (phenylacetic acid) as a 1-hydroxybenzotriazole (B26582) ester, which can then be reduced by NaBH₄ researchgate.net.

Reduction of the aromatic ring of the phenylacetate moiety requires more forcing conditions, such as catalytic hydrogenation at high pressure and temperature (e.g., using a rhodium or ruthenium catalyst). This would convert the phenyl group to a cyclohexyl group, yielding 4-tert-butylcyclohexyl cyclohexylacetate. Such a reaction would typically reduce the ester carbonyl as well, unless the catalyst and conditions are carefully chosen for aromatic ring hydrogenation.

Table 2: Potential Products from Selective Reactions

| Reaction Type | Reagent/Catalyst | Targeted Moiety | Primary Product(s) |

| Oxidation | Strong Oxidants (e.g., KMnO₄) | Cyclohexyl Alcohol (post-hydrolysis) | 4-tert-Butylcyclohexanone |

| Oxidation | Strong Oxidants (e.g., KMnO₄) | Phenylacetate (benzylic CH₂) | Benzoic acid derivatives |

| Reduction | LiAlH₄ or NaBH₄/CoCl₂ | Ester Linkage | 4-tert-Butylcyclohexanol and 2-Phenylethanol |

| Reduction | H₂ / Rh-C (high pressure) | Aromatic Ring | 4-tert-Butylcyclohexyl cyclohexylacetate |

Photochemical Transformations and Environmental Degradation Pathways

The environmental fate and photochemical reactivity of this compound are governed by the stability of the ester bond and the susceptibility of its aromatic and aliphatic components to degradation.

Photochemical Transformations: The phenylacetate moiety contains a chromophore (the phenyl group) that can absorb UV radiation. Upon absorption of light, the molecule can undergo several photochemical reactions. The photolysis of phenylacetic acid and its esters has been studied, revealing pathways that include photodecarboxylation acs.orgresearchgate.net. A primary photochemical process for esters is the homolytic cleavage of the acyl-oxygen bond (O-C(O)) or the alkyl-oxygen bond (C-O).

For this compound, excitation could lead to the cleavage of the ester bond, forming a 4-tert-butylcyclohexyloxy radical and a phenylacetyl radical. These reactive radical intermediates can then undergo a variety of secondary reactions, such as hydrogen abstraction, fragmentation, or recombination. For example, the phenylacetyl radical could lose carbon monoxide to form a benzyl (B1604629) radical. The photolysis of related aromatic esters has been shown to proceed via the excited singlet state, leading to radical pair formation cdnsciencepub.com.

Environmental Degradation Pathways: The environmental degradation of this compound is expected to begin with the hydrolysis of the ester bond, either chemically or microbially, to yield 4-tert-butylcyclohexanol and phenylacetic acid mdpi.com. These two breakdown products would then follow their own degradation pathways.

Phenylacetic acid: As a naturally occurring compound (found in fruits and as a metabolite), phenylacetic acid is readily biodegradable by many microorganisms wikipedia.org. Bacterial degradation pathways for aromatic compounds are well-established. They typically involve initial hydroxylation of the aromatic ring, followed by ring cleavage by dioxygenase enzymes, ultimately leading to intermediates of central metabolism like succinate (B1194679) and acetyl-CoA unesp.brresearchgate.netnih.gov.

4-tert-butylcyclohexanol: The degradation of this component is likely to be slower. The tert-butyl group and the cyclic aliphatic structure can confer resistance to biodegradation. The degradation of the related compound, 4-tert-butylphenol (B1678320), has been studied, and it is known to be an endocrine disruptor that is difficult to biodegrade researchgate.net. However, certain microbial strains are capable of degrading such compounds. The degradation would likely proceed via oxidation of the alcohol to the corresponding ketone (4-tert-butylcyclohexanone), followed by enzymatic ring cleavage, although this pathway is less common and often slower than the degradation of aromatic compounds. The persistence of this moiety in the environment could be a concern.

Photodegradation in aqueous environments is also a relevant pathway. The direct photolysis of 4-tert-butylphenol, a potential hydrolysis product, has been shown to occur under UV irradiation researchgate.netmdpi.compwr.edu.pl. Therefore, sunlight could contribute to the environmental attenuation of the degradation products of this compound.

Photolytic Cleavage Mechanisms and Product Formation

The photolytic behavior of this compound is a critical area of study for understanding its environmental fate and potential for degradation. When exposed to ultraviolet (UV) radiation, the ester linkage is the primary site of cleavage. The specific mechanisms and resulting products can be influenced by the presence of photosensitizers and the surrounding medium.

One common pathway involves the triplet-sensitized electron transfer from the ester to an excited sensitizer (B1316253) molecule. Studies on analogous compounds, such as phenylthioacetic acid, have utilized sensitizers like benzophenone. In such systems, the initial step is the formation of a radical ion pair upon quenching of the triplet state of the sensitizer by the ester. The subsequent reactions of this radical-ion pair are highly dependent on the solvent environment.

In aqueous solutions, charge separation is a dominant process, leading to the formation of a ketyl radical anion from the sensitizer and a sulfur-centered radical zwitterion from the thioether-containing acid, which then undergoes rapid decarboxylation. However, in less polar environments like acetonitrile, proton transfer within the radical-ion pair becomes more significant, resulting in the formation of ketyl radicals.

For this compound, photolysis can lead to the formation of several key products. The primary cleavage of the ester bond would yield 4-tert-butylcyclohexanol and a phenylacetyl radical. The phenylacetyl radical can then undergo further reactions, such as decarboxylation to form a benzyl radical, which can then dimerize or react with other species in the medium.

Research on the photodegradation of structurally related compounds like 4-tert-butylphenol (4-t-BP) provides further insight. Direct photolysis of 4-t-BP at 254 nm has been shown to yield products such as 4-tert-butylcatechol (B165716) and a 4-tert-butylphenol dimer. researchgate.net When hydroxyl radicals are involved, as in UV/H2O2 systems, the product distribution changes, with the formation of 4-tert-butylcatechol and hydroquinone. researchgate.net This indicates that the specific photolytic conditions significantly influence the final product mixture.

Table 1: Potential Photolytic Cleavage Products of this compound

| Product | Formation Pathway |

| 4-tert-Butylcyclohexanol | Primary cleavage of the ester linkage. |

| Phenylacetic acid | Hydrolysis of the ester linkage, potentially following initial radical formation. |

| Toluene | Decarboxylation of phenylacetic acid or related radical intermediates. |

| 4-tert-Butylcatechol | Further oxidation of the 4-tert-butylcyclohexyl moiety, by analogy to 4-t-BP degradation. researchgate.net |

| Dimerized products | Combination of radical intermediates formed during photolysis. researchgate.net |

This table is illustrative of potential products based on known photochemical reactions of similar compounds.

Stability and Reactivity in Simulated Environmental Conditions

The environmental persistence of this compound is largely governed by its stability and reactivity under various conditions, with hydrolysis being a primary abiotic degradation pathway. fachoekotoxikologie.deresearchgate.net The rate of hydrolysis of esters is significantly influenced by pH and temperature. researchgate.netnist.gov Generally, ester hydrolysis can be catalyzed by both acids and bases. researchgate.net

Under neutral environmental conditions (pH 7) and at a standard temperature of 298 K, the hydrolysis of many esters can be a slow process. nist.gov However, the rate can be accelerated under either acidic or alkaline conditions. For many organic compounds, if the hydrolysis half-life at 25°C and across a pH range of 4 to 9 is greater than one year, they are considered to be relatively stable in the environment with respect to this degradation pathway. fachoekotoxikologie.de

The structure of the ester itself also plays a role in its hydrolysis rate. Steric hindrance around the carbonyl group can affect the rate of nucleophilic attack by water or hydroxide ions. The bulky tert-butyl group on the cyclohexyl ring of this compound may have some influence on its hydrolysis kinetics.

In addition to hydrolysis, oxidation can also contribute to the degradation of this compound in the environment. Reactions with hydroxyl radicals (•OH), which are photochemically produced in surface waters, can be a significant transformation process. nih.gov Studies on similar phenolic compounds have shown that dissolved organic carbon, nitrate, and nitrite (B80452) can act as sensitizers, increasing the rate of photodegradation. nih.gov The bimolecular rate constants for the reaction of hydroxyl radicals with organic compounds are typically very high, indicating a rapid reaction once the radical is formed. nih.gov

Table 2: Factors Influencing the Environmental Stability of this compound

| Factor | Influence on Stability and Reactivity |

| pH | Hydrolysis rates are generally pH-dependent, with catalysis occurring under acidic or basic conditions. researchgate.netnist.gov |

| Temperature | Increased temperature generally accelerates the rate of hydrolysis and other degradation reactions. nist.gov |

| Sunlight (Photolysis) | Can lead to direct or indirect photodegradation, breaking down the molecule. nih.gov |

| Hydroxyl Radicals (•OH) | Highly reactive species that can oxidize the compound, leading to its degradation. nih.gov |

| Dissolved Organic Matter | Can act as a photosensitizer, enhancing the rate of indirect photolysis. nih.gov |

Applications in Advanced Materials Science and Catalysis Involving 4 Tert Butylcyclohexyl Phenylacetate

Role as a Monomer or Building Block in Polymer Chemistry

The ester functionality of 4-tert-butylcyclohexyl phenylacetate (B1230308) allows it to be theoretically considered as a monomer for the synthesis of polyesters or as a side group in polymers, influencing their physical and chemical properties.

While direct polymerization of 4-tert-butylcyclohexyl phenylacetate is not extensively documented, the incorporation of the 4-tert-butylcyclohexyl group into polymer backbones is known to impart specific properties. For instance, studies on polyfumarates containing a 4-tert-butylcyclohexyl group have been conducted to explore their unique solid-state properties. researchgate.net The presence of bulky, non-polar side groups like 4-tert-butylcyclohexyl can significantly affect polymer chain packing, solubility, and thermal characteristics.

The introduction of an aliphatic ring into a polymer backbone, such as the cyclohexyl group, is a strategy known to confer properties like high melting temperature, good thermal stability, and resistance to environmental factors while potentially maintaining biodegradability. researchgate.net Polyesters incorporating such alicyclic structures often exhibit modified crystallinity and rigidity compared to their purely aromatic or aliphatic counterparts. researchgate.net Therefore, this compound could serve as a comonomer to tailor the properties of polyesters for specific applications.

Table 1: Potential Influence of 4-tert-Butylcyclohexyl Moiety on Polymer Properties

| Property | Expected Influence | Rationale |

|---|---|---|

| Glass Transition Temp. (Tg) | Increase | The bulky group restricts chain mobility. |

| Solubility | Increased in non-polar solvents | The large hydrocarbon group enhances non-polar character. |

| Thermal Stability | Potentially enhanced | The rigid cyclic structure can increase degradation temperature. researchgate.net |

| Mechanical Strength | May increase rigidity and hardness | Steric hindrance can lead to a more rigid polymer matrix. |

| Crystallinity | May be disrupted | The bulky, irregular shape can hinder ordered chain packing. researchgate.net |

This table is based on general principles of polymer chemistry and data from related compounds containing the 4-tert-butylcyclohexyl group.

The 4-tert-butylcyclohexyl group exists as cis and trans isomers. This stereoisomerism can have a profound impact on the properties of polymers that incorporate this moiety. The spatial arrangement of the bulky tert-butyl group relative to the polymer backbone affects chain packing, morphology, and, consequently, the macroscopic properties of the material. researchgate.net

In related systems, such as polyesters containing 1,4-cyclohexylene units, the stereochemistry (cis vs. trans) of the ring has a significant influence on the polymer's thermal and mechanical behavior. researchgate.net The trans isomer is generally more linear and can lead to more ordered, semi-crystalline structures, while the bent shape of the cis isomer tends to disrupt packing and result in amorphous materials. researchgate.net For example, in the well-known fragrance ingredient 4-tert-butylcyclohexyl acetate (B1210297), the cis and trans isomers possess distinct odor profiles, highlighting how stereochemistry influences molecular properties which can translate to polymer characteristics. mdpi.com

Table 2: Predicted Effect of Isomerism on Polymer Properties

| Isomer | Predicted Polymer Morphology | Potential Impact on Properties |

|---|---|---|

| trans | More ordered, potentially semi-crystalline | Higher melting point, increased stiffness, lower solubility. |

| cis | Amorphous, disordered | Lower glass transition temperature, higher flexibility, better solubility. |

Predictions are based on established structure-property relationships in polymers containing cyclic aliphatic units. researchgate.net

Integration into Supramolecular Architectures and Self-Assembled Systems

There is currently no specific research available detailing the integration of this compound into supramolecular architectures. However, its molecular structure suggests potential for such applications. Supramolecular chemistry relies on non-covalent interactions (like hydrogen bonding, van der Waals forces, and π–π stacking) to build large, well-organized assemblies from smaller building blocks. mpg.detue.nl

The bulky and hydrophobic 4-tert-butylcyclohexyl group could act as a guest moiety in host-guest systems with macrocycles like cyclodextrins or calixarenes, which have hydrophobic cavities. The phenyl group of the phenylacetate portion could participate in π–π stacking interactions, which are a common driving force for self-assembly. mpg.de The design of supramolecular systems often leverages the specific geometry and interactions of molecular components to create complex architectures. nih.govnih.gov The distinct shape of this compound could, in principle, be exploited for the programmed assembly of novel supramolecular structures.

Development as a Ligand or Auxiliary in Homogeneous and Heterogeneous Catalysis

The use of this compound as a ligand or auxiliary in catalysis has not been specifically reported. However, the 4-tert-butylcyclohexyl group is a common substituent used in the design of ligands for transition metal catalysis. The steric bulk of the tert-butyl group is known to influence the coordination environment of a metal center, which in turn can affect the catalyst's activity, selectivity, and stability. rsc.org

For example, bulky ligands can create a specific coordination sphere that favors certain reaction pathways or prevents catalyst deactivation. While the ester group in this compound is not a strong coordinating group, the phenyl ring or the cyclohexyl ring could potentially be functionalized to include donor atoms (like phosphorus, nitrogen, or sulfur) to create novel ligands. The chirality of the cyclohexyl ring could also be exploited in asymmetric catalysis. The unique steric profile of the 4-tert-butylcyclohexyl group makes it an interesting component for the design of future catalyst systems.

Utilization in Analytical Chemistry as a Standard or Derivatization Agent

Currently, there is no documented use of this compound as an analytical standard or a derivatization agent in the scientific literature.

Derivatization agents are used to modify an analyte to make it more suitable for separation or detection by techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). Phenylacetate derivatives, in general, are a class of compounds that can be used for this purpose. For instance, N-hydroxysuccinimidyl phenylacetate has been synthesized and used as a derivatizing reagent for aliphatic amines in GC analysis. However, the subject compound itself is not reported for this use.

As a potential analytical standard, it would be used as a reference compound for the identification and quantification of itself in various samples. This would require the pure compound to be available for calibration purposes. Its primary use appears to be in the fragrance industry, and it may be used as a standard for quality control within that context.

Future Research Trajectories and Interdisciplinary Outlook for 4 Tert Butylcyclohexyl Phenylacetate

Exploration of Novel Reaction Environments (e.g., Flow Chemistry, Mechanochemistry)

The synthesis of esters like 4-tert-butylcyclohexyl phenylacetate (B1230308) is traditionally performed in batch reactors. However, future research is pivoting towards novel reaction environments like continuous-flow chemistry to intensify processes, improve safety, and increase efficiency.

Flow Chemistry: The application of continuous-flow synthesis, a technique where reactants are pumped through a network of tubes or microreactors, offers significant advantages over batch processing. For the synthesis of a related compound, 4-tert-butylcyclohexyl acetate (B1210297), continuous-flow processes have been successfully designed, particularly in combination with biocatalysis. mdpi.com This approach allows for superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivity. The high surface-area-to-volume ratio in microreactors facilitates rapid heat and mass transfer, which is crucial for managing exothermic esterification reactions and preventing the formation of byproducts. mdpi.com Adopting a similar flow chemistry setup for 4-tert-butylcyclohexyl phenylacetate could involve pumping a solution of 4-tert-butylcyclohexanol (B146172) and a phenylacetylating agent through a heated reactor coil or a packed-bed reactor containing an immobilized catalyst. This would enable a safer, more scalable, and highly reproducible manufacturing process.

| Parameter | Traditional Batch Synthesis | Continuous-Flow Synthesis |

| Heat Transfer | Limited by vessel surface area | Highly efficient due to high surface-area-to-volume ratio |

| Mass Transfer | Dependent on stirring efficiency | Enhanced due to small channel dimensions |

| Safety | Higher risk with large volumes of reagents | Inherently safer with small reaction volumes at any given time |

| Scalability | Requires larger, redesigned reactors | Achieved by operating for longer durations or parallelizing reactors |

| Reproducibility | Can vary between batches | High, due to precise control over parameters |

| Reaction Time | Often several hours to days | Can be reduced to minutes |

Mechanochemistry: Another emerging area is mechanochemistry, which uses mechanical force (e.g., grinding, milling) to induce chemical reactions, often in the absence of bulk solvents. While specific research on the mechanochemical synthesis of this compound is not yet prevalent, the technique has shown promise for various esterification reactions. This solvent-free approach aligns with the principles of green chemistry by reducing waste and energy consumption. Future studies could explore the solid-state reaction between 4-tert-butylcyclohexanol and a solid phenylacetic acid derivative under ball-milling conditions to produce the target ester.

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring

To optimize reaction conditions in either batch or flow environments, real-time monitoring is essential. Advanced spectroscopic techniques allow chemists to track the concentrations of reactants, intermediates, and products as the reaction happens, a field known as Process Analytical Technology (PAT).

For the esterification reaction to produce this compound, several in-situ probes could be employed:

Mid-Infrared (Mid-IR) Spectroscopy: Using an Attenuated Total Reflectance (ATR) probe inserted directly into the reactor, FTIR spectroscopy can monitor the reaction in real-time. nih.govmdpi.com The disappearance of the broad O-H stretch from the starting alcohol (4-tert-butylcyclohexanol) and the appearance of the characteristic ester carbonyl (C=O) stretch would provide a direct measure of reaction progress. researchgate.net

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy, often coupled with fiber-optic probes, is well-suited for industrial environments. azom.comdss.go.th It can quantify changes in C-H and O-H overtone bands to track the conversion of alcohol to ester. azom.comdss.go.th

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: While less common for industrial-scale monitoring, benchtop or flow-NMR spectroscopy provides detailed kinetic data without the need for sample extraction. acs.orgresearchgate.net It can distinguish and quantify the unique signals of the alcohol reactant, the phenylacetate ester product, and any intermediates, offering deep mechanistic insight. acs.orgresearchgate.net

The data from these in-situ probes can be used to create detailed kinetic profiles, identify reaction endpoints precisely, and ensure consistent product quality, minimizing the need for time-consuming offline analysis like gas chromatography. nih.govibimapublishing.com

Development of Artificial Intelligence and Machine Learning Models for Synthesis and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and molecular properties. For this compound, these computational tools offer several promising research avenues.

Synthesis Prediction: ML models can be trained on vast databases of known chemical reactions. By inputting the structures of 4-tert-butylcyclohexanol and phenylacetic acid, such a model could predict the optimal reaction conditions (catalyst, solvent, temperature, time) to maximize the yield and purity of the resulting ester. These algorithms can identify complex relationships between reaction components and outcomes that may not be obvious to a human chemist, thereby accelerating the development of new and improved synthetic routes.

Property Prediction: Beyond synthesis, AI can predict the physicochemical and sensory properties of molecules. A model trained on data from other fragrance compounds could predict the odor profile, intensity, and volatility of this compound based solely on its molecular structure. This predictive power can guide the design of new fragrance molecules with tailored properties without the need for laborious synthesis and sensory panel testing for every candidate.

| AI/ML Application Area | Objective | Potential Impact on this compound |

| Retrosynthesis Planning | Predict a viable synthetic pathway from the target molecule. | Suggests alternative or more efficient routes to the compound. |

| Reaction Optimization | Predict the yield and outcome under various conditions. | Reduces the number of experiments needed to find optimal synthesis conditions. |

| Property Prediction | Forecast physical, chemical, and sensory properties. | Predicts fragrance character, volatility, and stability, guiding its application. |

| High-Throughput Screening | Virtually screen libraries of potential reactants. | Identifies novel starting materials for creating analogues with desired properties. |

Integration with Bio-inspired Catalysis and Sustainable Chemical Manufacturing

The shift towards green chemistry has spurred interest in biocatalysis, which uses enzymes to perform chemical transformations. This approach offers high selectivity under mild conditions, reducing energy consumption and environmental impact.

Research on the related fragrance, 4-tert-butylcyclohexyl acetate ("woody acetate"), has demonstrated a highly effective two-step biocatalytic pathway that could be adapted for the phenylacetate derivative. mdpi.com

Stereoselective Reduction: The process can start with the reduction of 4-tert-butylcyclohexanone (B146137) using an alcohol dehydrogenase (ADH). ADHs are highly selective enzymes that can produce the desired cis- or trans-isomer of 4-tert-butylcyclohexanol with exceptional purity. mdpi.com

Enzymatic Acetylation: The resulting alcohol is then esterified. For the acetate, the enzyme Candida antarctica Lipase (B570770) A (CALA) has been shown to be an effective catalyst for the acetylation step. mdpi.com A similar lipase or another ester-forming enzyme could be screened for its ability to catalyze the reaction between 4-tert-butylcyclohexanol and a phenylacetate donor.

This enzymatic route is highly sustainable as it operates in aqueous media or with green solvents at or near room temperature, generates minimal waste, and uses renewable catalysts. Integrating this biocatalytic approach into a continuous-flow system represents a state-of-the-art strategy for sustainable chemical manufacturing. mdpi.com

Synergistic Research with Materials Engineering for Tailored Applications

While this compound is primarily valued as a fragrance, its utility can be significantly enhanced through synergy with materials engineering. The key challenge with fragrance molecules is their volatility, which shortens their effective lifespan. nih.gov Advanced delivery systems can protect the fragrance and control its release over time.

Future research will likely focus on incorporating this compound into various material matrices:

Polymer Microencapsulation: The fragrance can be encapsulated within tiny polymer shells to create microcapsules. nih.govmdpi.comresearchgate.net These capsules can be designed to release their contents when subjected to a specific trigger, such as friction (in laundry applications), moisture (in deodorants), or a change in pH. cosmeticsandtoiletries.comacs.org Research on the acetate analogue has already shown its suitability for encapsulation in polymer blends. chemicalbook.com

Porous Materials: High-surface-area materials like metal-organic frameworks (MOFs) or zeolites can adsorb the fragrance molecules into their pores. nih.gov The release rate can then be controlled by the pore size and surface chemistry of the material, allowing for a slow and sustained diffusion of the scent over an extended period. nih.gov

Profragrance Systems: This approach involves chemically bonding the fragrance molecule to a larger, non-volatile carrier molecule via a cleavable linker. chinesechemsoc.org The fragrance is then released upon exposure to an environmental trigger like light, humidity, or an enzymatic reaction. chinesechemsoc.org

By integrating this compound into these advanced materials, its applications can be expanded beyond traditional perfumery into functional products like long-lasting air fresheners, active packaging, and scented textiles. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.